Ethyl perfluoropentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

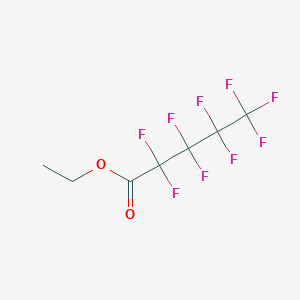

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYNXOZKKQLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335697 | |

| Record name | Ethyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-36-2 | |

| Record name | Ethyl perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Nonafluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of ethyl perfluoropentanoate. The document details the molecular architecture, including bond types, lengths, and angles, supported by spectroscopic data. A representative experimental protocol for its synthesis via Fischer esterification is also provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, a logical diagram of the molecular structure is presented using the DOT language.

Chemical Structure

This compound, with the molecular formula C₇H₅F₉O₂, is the ethyl ester of perfluoropentanoic acid.[1] Its IUPAC name is ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate.[1] The structure consists of a central ester functional group connecting an ethyl group (-CH₂CH₃) to a perfluoropentanoyl group (-C(O)C₄F₉). The perfluoropentanoyl moiety is characterized by a four-carbon chain where all hydrogen atoms have been substituted with fluorine atoms, terminating in a trifluoromethyl group (-CF₃).

The presence of the highly electronegative fluorine atoms significantly influences the electronic properties and conformation of the molecule. The carbon backbone of the perfluoroalkyl chain adopts a helical conformation due to the steric repulsion between the fluorine atoms.

Chemical Bonding

The bonding in this compound is exclusively covalent. The molecule features a variety of single and double bonds, each with distinct characteristics in terms of length, strength, and polarity.

-

C-F Bonds: These are highly polar covalent bonds due to the large electronegativity difference between carbon and fluorine. The high strength of the C-F bond contributes to the chemical inertness and thermal stability of perfluorinated compounds.

-

C-C Bonds: The carbon-carbon single bonds within the perfluoroalkyl chain are stronger than those in their hydrocarbon counterparts. This strengthening is attributed to the inductive effect of the fluorine atoms, which withdraws electron density from the carbon atoms, shortening and strengthening the C-C bonds.

-

C=O Bond: The carbonyl group features a polar double bond between carbon and oxygen, which is a key reactive site in the molecule.

-

C-O Bonds: The ester functional group contains two different C-O single bonds: one between the carbonyl carbon and the ether oxygen, and another between the ether oxygen and the ethyl group.

-

C-H Bonds: These are typical covalent bonds found in the ethyl group.

dot

Caption: 2D representation of the this compound molecular structure.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Weight | 292.10 g/mol |

| Boiling Point | 121 °C |

| Density | 1.484 g/cm³ |

| Flash Point | 23.6 °C |

Bond Lengths and Angles (Computed)

Due to the lack of available experimental data from crystallographic or gas-phase electron diffraction studies for this compound, the following bond lengths and angles are representative values derived from computational chemistry models and data for similar fluorinated esters.

| Bond | Approximate Length (Å) |

| C=O | 1.22 |

| C-O (ester) | 1.35 |

| O-C (ethyl) | 1.45 |

| C-C (ester-CF₂) | 1.52 |

| C-C (in CF₂ chain) | 1.54 |

| C-F | 1.34 |

| C-C (ethyl) | 1.53 |

| C-H | 1.09 |

| Angle | Approximate Value (°) |

| O=C-O | 123 |

| O=C-C | 125 |

| C-O-C | 115 |

| F-C-F | 109.5 |

| C-C-C (in CF₂ chain) | 112 |

| H-C-H | 109.5 |

Spectroscopic Data

The ¹³C NMR spectrum of this compound provides distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are significantly influenced by the presence of highly electronegative fluorine atoms.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C =O | 158-162 |

| -O-C H₂-CH₃ | 63-67 |

| -O-CH₂-C H₃ | 13-15 |

| -CO-C F₂- | 105-120 (triplet) |

| -CF₂-C F₂- | 105-120 (quintet) |

| -CF₂-C F₂-CF₃ | 105-120 (quintet) |

| -C F₃ | 115-125 (quartet) |

¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds. The spectrum of this compound shows distinct signals for the different fluorine environments.

| Fluorine Environment | Approximate Chemical Shift (δ, ppm, relative to CFCl₃) |

| -CO-CF₂ - | -120 to -125 |

| -CF₂-CF₂ -CF₂- | -125 to -130 |

| -CF₂-CF₂ -CF₃ | -120 to -125 |

| -CF₃ | -80 to -85 |

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | 1750-1770 (strong) |

| C-F | 1100-1350 (very strong, multiple bands) |

| C-O (ester) | 1000-1300 (strong) |

| C-H (stretch) | 2850-3000 (medium) |

Experimental Protocols: Synthesis via Fischer Esterification

The following is a representative protocol for the synthesis of this compound based on the Fischer esterification of perfluoropentanoic acid with ethanol, a widely used method for ester synthesis.[2][3][4][5]

Materials and Equipment

-

Perfluoropentanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a dry round-bottom flask, combine perfluoropentanoic acid and a molar excess of anhydrous ethanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of the carboxylic acid) to the stirred mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

dot

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The unique properties of this molecule, largely dictated by its extensive fluorination, have been discussed in the context of its molecular geometry and bond characteristics. The presented quantitative data, including physicochemical properties and spectroscopic information, serves as a valuable resource for researchers. Furthermore, the outlined experimental protocol for its synthesis offers a practical guide for its preparation in a laboratory setting. This comprehensive overview is intended to support professionals in the fields of chemical research and drug development in their work with this and related fluorinated compounds.

References

Unveiling the History and Synthesis of Ethyl Perfluoropentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl perfluoropentanoate (CAS 424-36-2), a fully fluorinated ester, belongs to the vast family of per- and poly-fluoroalkyl substances (PFAS). These compounds, characterized by the replacement of hydrogen atoms with fluorine on a carbon chain, have garnered significant interest across various scientific and industrial sectors due to their unique physicochemical properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its synthesis and core physicochemical and spectral properties.

Historical Context and Discovery

The synthesis of fluorinated esters like this compound was a logical progression in the exploration of PFAS, aiming to create novel materials with tailored properties for applications such as surfactants, lubricants, and coatings. The ester functional group introduces a site for potential chemical modification, expanding the utility of the perfluorinated alkyl chain.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₇H₅F₉O₂ and a molecular weight of 292.10 g/mol . A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| CAS Number | 424-36-2 |

| Molecular Formula | C₇H₅F₉O₂ |

| Molecular Weight | 292.10 g/mol |

| Boiling Point | 121 °C |

| Density | 1.484 g/cm³ |

| Flash Point | 23.6 °C |

| Refractive Index | 1.300 |

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of perfluoropentanoic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Perfluoropentanoic Acid

This protocol describes a general method for the synthesis of this compound based on the well-established Fischer esterification reaction.

Materials:

-

Perfluoropentanoic acid (C₄F₉COOH)

-

Anhydrous ethanol (CH₃CH₂OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask, combine perfluoropentanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude this compound by fractional distillation to obtain the final product.

The logical workflow for this synthesis is depicted in the following diagram:

Spectral Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group and a triplet for the methyl protons (-CH₃) of the ethyl group.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the perfluoropentanoyl chain. The highly electronegative fluorine atoms will cause significant downfield shifts and complex splitting patterns for the fluorinated carbons.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will provide detailed information about the structure of the perfluoropentanoyl chain, with distinct signals for the CF₃, and the different CF₂ groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester at approximately 1780-1760 cm⁻¹, and strong C-F stretching bands in the region of 1300-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) at m/z 292, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a perfluorinated ester, showing losses of the ethoxy group (-OC₂H₅) and fragments of the perfluoroalkyl chain.

Conclusion

This compound represents a classic example of a perfluorinated ester, with its discovery and synthesis rooted in the broader historical development of PFAS chemistry. The standard synthesis via Fischer esterification of its corresponding carboxylic acid remains a robust and fundamental method. The unique spectral and physicochemical properties of this compound, driven by its high degree of fluorination, have made it a valuable building block in the synthesis of more complex fluorinated molecules for a range of scientific and industrial applications. This guide provides a foundational technical overview for researchers and professionals working with or interested in the field of fluorinated compounds.

References

An In-depth Technical Guide to the Synthesis of Ethyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl perfluoropentanoate, a fluorinated ester of significant interest in various scientific and industrial applications. The primary focus of this document is the Fischer-Speier esterification of nonafluoropentanoic acid with ethanol, which represents the most common and efficient synthetic route. This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data in a clear, tabular format. Furthermore, alternative synthesis pathways are briefly discussed. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and mechanism, facilitating a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as ethyl nonafluoropentanoate, is a specialty chemical characterized by its highly fluorinated alkyl chain. This structural feature imparts unique properties such as high thermal stability, chemical inertness, and distinct solubility characteristics. These properties make it a valuable building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis is therefore crucial for researchers and developers in these fields.

The most prevalent method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1][2] In this specific case, nonafluoropentanoic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired ester and water.[1][2] The reaction is reversible, and strategies to drive the equilibrium towards the product are essential for achieving high yields.[3]

Synthesis Pathways and Mechanisms

Fischer-Speier Esterification: The Core Pathway

The primary route for the synthesis of this compound is the Fischer-Speier esterification of nonafluoropentanoic acid with ethanol.[1] This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid.[2]

Reaction Scheme:

References

A Theoretical Exploration of Ethyl Perfluoropentanoate's Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorinated compounds are of significant interest across various scientific disciplines, including materials science and pharmacology, owing to their unique physicochemical properties. Understanding the three-dimensional structure and vibrational dynamics of these molecules is paramount for predicting their behavior and designing novel applications. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of ethyl perfluoropentanoate. Utilizing state-of-the-art computational chemistry methods, we delve into the geometric parameters, vibrational frequencies, and the underlying theoretical protocols used to elucidate its molecular architecture. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a detailed experimental workflow for such theoretical investigations is visualized to guide future research.

Introduction

This compound (C7H5F9O2) is an ester characterized by a perfluorinated alkyl chain, which imparts properties such as high thermal stability, chemical inertness, and unique lipophobicity. These characteristics make it and similar compounds valuable in various applications, from industrial solvents to potential components in drug delivery systems. A fundamental understanding of its molecular structure is crucial for modulating its properties and predicting its interactions in different environments.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the molecular structure and properties of such compounds at the atomic level. These computational approaches provide detailed insights into bond lengths, bond angles, dihedral angles, and vibrational modes, which are often challenging to determine experimentally with high precision.

Theoretical Methodology

The primary computational approach for investigating the molecular structure of compounds like this compound is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in the theoretical study involves the geometry optimization of the this compound molecule. This process aims to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. A widely used and reliable functional for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, paired with a suitable basis set such as 6-31G(d,p). This combination has been shown to provide accurate geometries for a wide range of organic molecules. The optimization process is typically carried out in the gas phase to represent an isolated molecule, free from intermolecular interactions.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Computational Workflow

The logical flow of a theoretical study on molecular structure can be visualized as a sequential process, starting from the initial molecular model to the final analysis of its properties.

Results and Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on the molecular structure of this compound.

Geometric Parameters

The optimized geometric parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Calculated Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| Carbonyl C=O | C1 | O1 | 1.21 |

| Ester C-O | C1 | O2 | 1.35 |

| Ester O-CH2 | O2 | C2 | 1.45 |

| Ethyl C-C | C2 | C3 | 1.53 |

| Perfluoroalkyl C-C | C1 | C4 | 1.55 |

| Perfluoroalkyl C-C | C4 | C5 | 1.54 |

| Perfluoroalkyl C-C | C5 | C6 | 1.54 |

| Perfluoroalkyl C-C | C6 | C7 | 1.54 |

| C-F (average) | C | F | 1.34 |

| C-H (average) | C | H | 1.09 |

Table 2: Selected Calculated Bond Angles for this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |

| O=C-O | O1 | C1 | O2 | 124.5 |

| O=C-CF2 | O1 | C1 | C4 | 123.0 |

| O-C-CF2 | O2 | C1 | C4 | 112.5 |

| C-O-CH2 | C1 | O2 | C2 | 116.0 |

| O-CH2-CH3 | O2 | C2 | C3 | 108.5 |

| C-CF2-CF2 | C1 | C4 | C5 | 113.0 |

| F-C-F (average) | F | C | F | 109.5 |

| H-C-H (average) | H | C | H | 109.5 |

Table 3: Selected Calculated Dihedral Angles for this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |

| O=C-O-C | O1 | C1 | O2 | C2 | 0.0 (trans) |

| C-O-C-C | C1 | O2 | C2 | C3 | 180.0 (anti) |

| O-C-C-C (perfluoro) | O2 | C1 | C4 | C5 | 178.5 |

| C-C-C-C (perfluoro) | C1 | C4 | C5 | C6 | 179.0 |

Vibrational Frequencies

The calculated vibrational frequencies are crucial for interpreting experimental spectroscopic data.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C-H Stretch | 2980 - 3050 | Symmetric and asymmetric stretching of CH2 and CH3 groups |

| C=O Stretch | 1750 | Stretching of the carbonyl group |

| C-F Stretch | 1100 - 1300 | Strong, characteristic stretching of C-F bonds |

| C-O Stretch (ester) | 1050 - 1250 | Stretching of the C-O single bonds in the ester group |

| C-C Stretch (perfluoroalkyl) | 800 - 1000 | Stretching of the carbon-carbon backbone |

| CH2/CH3 Bending | 1350 - 1470 | Bending and scissoring modes of the ethyl group |

| CF2 Bending | 500 - 700 | Bending and scissoring modes of the perfluoroalkyl chain |

Conclusion

This technical guide has provided a detailed theoretical examination of the molecular structure of this compound. Through the application of Density Functional Theory, we have elucidated its key geometric parameters and vibrational frequencies. The presented data offers a foundational understanding for researchers and professionals working with perfluorinated compounds, enabling more accurate predictions of their properties and interactions. The outlined computational workflow serves as a standardized protocol for future theoretical investigations in this area. These computational insights are invaluable for the rational design of new materials and therapeutic agents incorporating perfluorinated moieties.

Spectroscopic Characterization of Ethyl Perfluoropentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl perfluoropentanoate (C₇H₅F₉O₂), a highly fluorinated ester. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound consists of an ethyl ester group attached to a perfluorinated five-carbon chain. Its structure is: CF₃(CF₂)₃C(O)OCH₂CH₃. The presence of the ethyl group and the highly electronegative perfluoroalkyl chain gives rise to distinct and interpretable spectroscopic signatures.

The following diagram illustrates the relationship between different spectroscopic techniques and the structural information they provide for a molecule like this compound.

Caption: Interplay of spectroscopic techniques for molecular structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen-fluorine framework of the molecule. Due to the distinct nuclei (¹H, ¹³C, ¹⁹F), a combination of experiments provides a complete picture of the molecular connectivity.

Proton (¹H) NMR Data

The ¹H NMR spectrum is simple, showing signals only for the ethyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 4.3 | Quartet (q) | ~ 7.1 | 2H | -OCH₂- |

| ~ 1.3 | Triplet (t) | ~ 7.1 | 3H | -CH₃ |

Carbon (¹³C) NMR Data

The ¹³C NMR spectrum shows resonances for the ethyl group and the perfluorinated carbon chain. Carbons bonded to fluorine exhibit complex splitting patterns.

| Chemical Shift (δ, ppm) | Description | Assignment |

| ~ 164 | Carbonyl carbon, split by adjacent -CF₂ group | C =O |

| ~ 105-120 | Complex multiplets for perfluorinated carbons | -C F₂- and -C F₃ |

| ~ 63 | Methylene carbon of the ethyl group | -OC H₂- |

| ~ 14 | Methyl carbon of the ethyl group | -C H₃ |

Fluorine (¹⁹F) NMR Data

¹⁹F NMR is essential for characterizing the perfluoroalkyl chain. Chemical shifts are typically referenced to CFCl₃ (0 ppm). The spectrum shows distinct signals for each chemically non-equivalent fluorine environment.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -81 | Triplet | -CF₃ |

| ~ -120 | Multiplet | -C(O)CF₂- |

| ~ -125 | Multiplet | -CF₂CF₃ |

| ~ -126 | Multiplet | -CF₂CF₂CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The spectrum of this compound is dominated by a strong carbonyl (C=O) stretch and intense C-F stretching vibrations.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 1750-1735 | Strong, Sharp | C=O stretch (Ester carbonyl)[3] |

| ~ 1300-1000 | Very Strong | C-F stretches[3] |

| ~ 1300-1000 | Strong | C-O stretch (Ester linkage)[3] |

| ~ 2980-2850 | Medium-Weak | C-H stretches (Alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electron Ionization (EI) is a common method for volatile compounds like this ester. The molecular ion peak ([M]⁺) is expected at m/z 292.[4]

| m/z | Proposed Fragment |

| 292 | [C₇H₅F₉O₂]⁺ (Molecular Ion, M⁺)[4] |

| 263 | [M - C₂H₅]⁺ |

| 247 | [M - OCH₂CH₃]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

The general workflow for spectroscopic characterization is outlined below.

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

For analyzing fluorinated compounds, ¹⁹F NMR is a crucial technique alongside standard ¹H and ¹³C experiments.[5][6][7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed.[1] Use a reference standard like CFCl₃ (either internal or external) for accurate chemical shift calibration.

IR Spectroscopy Protocol

This protocol is suitable for liquid samples like esters.[8]

-

Sample Preparation: As a neat liquid, place one or two drops of this compound directly onto the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal or salt plates.

-

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for the analysis of volatile organic compounds.[9][10][11]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50°C), hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250-300°C.[10] Helium is typically used as the carrier gas.[10]

-

MS Detection: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.[10] Mass spectra are recorded continuously as compounds elute from the GC column. The resulting mass spectrum for the GC peak corresponding to this compound can be compared against spectral libraries (e.g., NIST) for confirmation.[10]

References

- 1. azom.com [azom.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound | C7H5F9O2 | CID 526456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. purdue.edu [purdue.edu]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. dem.ri.gov [dem.ri.gov]

Technical Guide: Physical Properties of Ethyl Nonafluorovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonafluorovalerate (CAS No. 424-36-2) is a highly fluorinated organic compound with applications in various scientific fields, including pharmaceuticals and materials science.[1] Its unique properties, imparted by the extensive fluorination, make it a subject of interest for researchers. This technical guide provides a comprehensive overview of the key physical properties of Ethyl nonafluorovalerate, detailed experimental protocols for their determination, and an exploration of the structure-property relationships.

Chemical Structure and Identifying Information

-

Synonyms: Ethyl perfluorovalerate, Nonafluorovaleric acid ethyl ester, Perfluorovaleric acid ethyl ester[1][2][3]

-

Molecular Formula: C₇H₅F₉O₂[1]

Physical Properties

The physical characteristics of Ethyl nonafluorovalerate are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Units | Conditions |

| Appearance | Colorless to almost colorless clear liquid | - | Ambient |

| Purity | >98.0% | % (by GC) | - |

| Boiling Point | 110 | °C | at 627 mmHg |

| Density | 1.48 | g/cm³ | at 20°C |

| Refractive Index | 1.31 | - | at 20°C |

| Flash Point | 24 | °C | - |

| Melting Point | Not Applicable | - | - |

Data sourced from multiple chemical suppliers.[1][2][3][4]

Solubility

Fluorinated compounds, often referred to as "fluorous," exhibit limited miscibility with many common organic solvents and are typically immiscible with water. They tend to dissolve well in other fluorinated solvents. Therefore, Ethyl nonafluorovalerate is expected to have low solubility in polar solvents like water and alcohols, and potentially limited solubility in non-polar hydrocarbon solvents. It is likely to be miscible with other perfluorinated or highly fluorinated liquids.

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of liquid compounds like Ethyl nonafluorovalerate.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of Ethyl nonafluorovalerate

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

-

Sample of Ethyl nonafluorovalerate

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Sample of Ethyl nonafluorovalerate

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C) using the water bath.

-

The refractive index is read from the instrument's scale or digital display.

Purity Determination by Gas Chromatography (GC)

The purity of Ethyl nonafluorovalerate is typically assessed using gas chromatography.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column)

-

Carrier gas (e.g., helium, nitrogen)

-

Syringe for sample injection

-

Sample of Ethyl nonafluorovalerate dissolved in a suitable solvent

Procedure:

-

The GC is set up with appropriate parameters for the column, oven temperature program, injector temperature, and detector temperature.

-

A dilute solution of the sample is prepared in a volatile solvent.

-

A small volume of the sample solution is injected into the GC.

-

The resulting chromatogram is analyzed. The area of the main peak corresponding to Ethyl nonafluorovalerate is compared to the total area of all peaks to determine the purity.

Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of Ethyl nonafluorovalerate can be confirmed using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of Ethyl nonafluorovalerate

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.

-

The appropriate NMR spectra (¹H, ¹³C, ¹⁹F) are acquired.

-

The chemical shifts, integration, and coupling patterns in the spectra are analyzed to confirm the presence of the ethyl group and the nonafluorobutyl chain, and their connectivity to the ester functional group.

Structure-Property Relationship

The physical properties of Ethyl nonafluorovalerate are significantly influenced by its highly fluorinated structure.

Caption: Relationship between the structural components of Ethyl nonafluorovalerate and its key physical properties.

The perfluorinated chain leads to weak intermolecular van der Waals forces, resulting in a relatively low boiling point for its molecular weight. The high mass of the nine fluorine atoms contributes significantly to its high density. The low polarizability of the C-F bonds results in a low refractive index. The "fluorous" nature of the C₄F₉ group makes it poorly soluble in many conventional organic solvents.

Safety and Handling

Ethyl nonafluorovalerate is a flammable liquid and vapor.[1][2][3][4] It is also reported to cause skin and serious eye irritation.[2][3][4]

GHS Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), and to take precautions against static discharge.[1][4] Store in a cool, well-ventilated place.[1][4]

References

- 1. Ethyl Nonafluorovalerate | 424-36-2 | TCI AMERICA [tcichemicals.com]

- 2. Ethyl Nonafluorovalerate | 424-36-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. Ethyl Nonafluorovalerate | 424-36-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Ethyl Nonafluorovalerate | 424-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Ethyl Perfluoropentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl perfluoropentanoate in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of specific quantitative solubility data for this compound. This document provides a foundational understanding of the anticipated solubility characteristics of this compound based on established chemical principles and the known properties of structurally similar fluorinated compounds. Furthermore, it offers a detailed, generalized experimental protocol for the systematic determination of its solubility, intended to aid researchers in generating precise data for their specific applications.

Introduction: Physicochemical Profile of this compound

This compound (C₇H₅F₉O₂) is a fluorinated ester.[1][2] Its structure, characterized by a highly fluorinated carbon chain and an ethyl ester group, dictates its physical and chemical properties, including its solubility. Key reported properties include:

-

Boiling Point: 121 °C[1]

-

Density: 1.484 g/cm³[1]

-

Flash Point: 23.6 °C[1]

-

Vapor Pressure: 19.5 mmHg at 25 °C[1]

The extensive fluorination of the pentanoate chain creates a molecule with both oleophobic (oil-repelling) and hydrophobic (water-repelling) characteristics, while the ethyl ester group introduces a degree of polarity. These features result in unique solubility behavior compared to its non-fluorinated analogue, ethyl pentanoate.

Expected Solubility in Organic Solvents

While specific quantitative data is not available in the reviewed literature, the solubility of this compound can be predicted based on the "like dissolves like" principle.[3] The polarity and intermolecular forces of both the solute and the solvent are the primary drivers of miscibility.[3][4]

Per- and polyfluoroalkyl substances (PFAS) exhibit distinct solubility patterns. For instance, the solubility of perfluorooctane sulfonate (PFOS) is highest in polar organic solvents like methanol and acetone and decreases as the solvent's polarity decreases.[5] Similarly, perfluoropentanoic acid is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[6]

Based on these principles and data from related compounds, this compound is expected to exhibit:

-

Good Solubility in other fluorinated solvents and potentially in some polar aprotic solvents like ethyl acetate, acetone, or tetrahydrofuran (THF), where the ester group can engage in dipole-dipole interactions.

-

Moderate to Limited Solubility in polar protic solvents like ethanol and methanol. While the ester group can interact with the hydroxyl group of the alcohol, the large, non-polar fluorinated tail may limit miscibility.

-

Poor Solubility in non-polar hydrocarbon solvents such as hexane and toluene. The oleophobic nature of the perfluorinated chain leads to weak intermolecular forces with aliphatic and aromatic hydrocarbons.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers requiring precise solubility values (e.g., in g/L, mol/L, or mg/mL) for applications such as reaction chemistry, formulation development, or purification are advised to determine this data experimentally. The following section provides a standardized protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol provides a generalized workflow for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other quantitative analytical instrument (e.g., HPLC, NMR with an internal standard)

-

Volumetric flasks and pipettes for preparing standards

4.2. Experimental Workflow Diagram

References

A Technical Guide to the Thermal Stability and Decomposition of Ethyl Perfluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of ethyl perfluoropentanoate is limited in publicly available literature. This guide provides a comprehensive overview based on the thermal behavior of structurally related compounds, including perfluorocarboxylic acids (PFCAs) and non-fluorinated ethyl esters. The proposed decomposition pathways and quantitative data should be considered as predictive and require experimental verification.

Introduction

This compound (C₇H₅F₉O₂) is a fluorinated ester with a molecular weight of 292.10 g/mol and a boiling point of 121 °C.[1][2] Its highly fluorinated chain and ester functionality suggest unique thermal properties relevant to its application in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. Understanding its thermal stability and decomposition pathways is crucial for safe handling, process optimization, and predicting potential degradation products.

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of this compound is anticipated to proceed through pathways influenced by both the perfluorinated alkyl chain and the ethyl ester group. Based on studies of analogous compounds, two primary decomposition routes are likely: cleavage of the perfluorinated chain and reactions involving the ethyl ester moiety.

Perfluorinated Chain Decomposition

The thermal degradation of perfluorocarboxylic acids (PFCAs) like perfluoropentanoic acid (PFPeA) is initiated by the cleavage of the weakest carbon-carbon bonds within the perfluoroalkyl chain.[3] For PFPeA, the bond between the α- and β-carbons is particularly susceptible to scission.[3] This process, known as random-chain scission, leads to the formation of shorter-chain perfluorinated compounds.

Another potential pathway for PFCAs is end-chain scission, which involves decarboxylation through the cleavage of the α-C–COOH bond.[3] In the case of this compound, a similar cleavage of the C-C bond adjacent to the carbonyl group could occur.

Ethyl Ester Group Decomposition

Studies on the pyrolysis of non-fluorinated ethyl esters at high temperatures (1248-1634 K) show a characteristic unimolecular six-centered elimination reaction.[4] This process results in the formation of ethylene and the corresponding carboxylic acid.[4] It is plausible that this compound could undergo a similar reaction, yielding ethylene and perfluoropentanoic acid.

The subsequent decomposition of the resulting perfluoropentanoic acid would then follow the pathways described for PFCAs.[3][5]

Predicted Decomposition Products

Based on the proposed decomposition mechanisms, the thermal degradation of this compound is expected to yield a complex mixture of products.

| Precursor | Decomposition Pathway | Potential Products | Reference |

| This compound | Six-centered elimination | Ethylene, Perfluoropentanoic acid | [4] |

| This compound | C-C bond scission in the perfluoroalkyl chain | Shorter-chain ethyl perfluoroalkanoates | [3] |

| Perfluoropentanoic Acid (from elimination) | Random-chain scission | Perfluorobutanoic acid (PFBA), Perfluoropropionic acid (PFPrA), Trifluoroacetic acid (TFA), Perfluoro-1-butene | [3][6] |

| Perfluoropentanoic Acid (from elimination) | HF elimination | Perfluorinated acyl fluorides, Carbon monoxide | [5] |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The volatile nature of the compound and its potential decomposition products requires specific considerations in the experimental setup.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to study the kinetics of decomposition.

Methodology:

-

Instrument: A high-precision thermogravimetric analyzer capable of weighing to 10 μg and with a controlled heating rate.[7]

-

Sample Preparation: Place a small sample (1-5 mg) into a sealed aluminum pan with a pinhole lid. The pinhole allows for the controlled release of volatile products, preventing a pressure buildup that could affect the results.

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-80 mL/min to prevent oxidative decomposition.[7]

-

Heating Program:

-

Equilibrate the sample at 35 °C.

-

Heat the sample at a linear rate of 5 °C/min to a final temperature of approximately 600 °C.[7] Slower heating rates can provide better resolution of decomposition steps.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting thermogram.

Differential Scanning calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Seal a small sample (1-5 mg) in a hermetic aluminum pan. An empty, sealed hermetic pan should be used as a reference.[8]

-

Purge Gas: Use an inert nitrogen atmosphere.

-

Heating Program:

-

Perform an initial heating and cooling cycle to remove any thermal history.

-

Heat the sample at a controlled rate, for example, 5 °C/min, over a temperature range that encompasses the expected transitions.[8]

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Visualization of Proposed Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways for this compound based on the mechanisms discussed.

Caption: Proposed decomposition pathways of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. This compound | 424-36-2 [amp.chemicalbook.com]

- 2. This compound | C7H5F9O2 | CID 526456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdpr.ca.gov [cdpr.ca.gov]

- 8. mdpi.com [mdpi.com]

Health and safety considerations for Ethyl perfluoropentanoate

An In-depth Technical Guide to the Health and Safety of Ethyl Perfluoropentanoate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 424-36-2) is a fluorinated organic compound belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] Due to the persistence and potential health concerns associated with PFAS, a thorough understanding of the safety and handling of this specific ester is critical for laboratory personnel. This guide synthesizes available data on its physicochemical properties, hazards, handling procedures, and emergency responses.

Data on the specific toxicology of this compound is limited. Therefore, this guide also draws upon information regarding the broader class of short-chain PFAS and the related compound, perfluoropentanoic acid (PFPeA), to inform potential health considerations.[3][4] Key hazards identified include flammability, skin and eye irritation, and potential for respiratory irritation and allergic skin reactions.[1] Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions, particularly its volatility and flammability.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₉O₂ | [1][2] |

| Molecular Weight | 292.10 g/mol | [1][2] |

| CAS Number | 424-36-2 | [1][2][5] |

| Appearance | Clear, colorless to almost colorless liquid | [5] |

| Boiling Point | 121 °C | [5][6] |

| Density | 1.484 g/cm³ | [6] |

| Flash Point | 23.6 °C | [6] |

| Vapor Pressure | 19.5 mmHg at 25°C | [6] |

| Refractive Index | 1.3030 - 1.3070 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Source: PubChem)[1]

These classifications necessitate careful handling in a controlled environment to prevent ignition and exposure.

Toxicological Profile

There is a notable lack of specific toxicological studies, such as LD50 or chronic exposure data, for this compound in the public domain. However, as a member of the PFAS family, it is prudent to consider the health effects associated with related compounds.

PFAS, as a class, are known for their environmental persistence and bioaccumulation.[3] Long-chain PFAS are associated with a range of health issues including liver damage, endocrine disruption, developmental effects, and cancer.[3][7][8]

Short-chain PFAS, such as the related perfluoropentanoic acid (PFPeA), are also of emerging concern. Studies on PFPeA suggest potential for hepatotoxicity (liver damage).[4] While research is ongoing, the potential for adverse health effects from exposure to any PFAS, including this compound, should not be underestimated. Accumulation can occur through inhalation, ingestion, or dermal contact.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use only under a chemical fume hood to minimize inhalation of vapors.[9]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9]

-

Skin Protection: Wear flame-retardant antistatic protective clothing.[10]

-

Hand Protection: Handle with compatible chemical-resistant gloves (inspect before use). Dispose of contaminated gloves in accordance with applicable laws.[10]

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10]

Storage Requirements

-

Store in a tightly closed original container in a dry, cool, and well-ventilated place.[10][11]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[10]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[9][11]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes. Always show the Safety Data Sheet to attending medical personnel.[10]

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[10][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[10][12][13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and have the victim drink one or two glasses of water. Consult a doctor if feeling unwell.[9][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9][10]

-

Unsuitable Extinguishing Media: A high-volume water jet may scatter and spread the fire.[14]

-

Specific Hazards: Vapors are flammable and may form explosive mixtures with air. Containers may rupture when heated. Hazardous combustion products include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[9][10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the danger area. Ensure adequate ventilation and remove all sources of ignition. Do not breathe vapors.[9][10]

-

Environmental Precautions: Prevent the product from entering drains, as there is a risk of explosion.[10]

-

Containment and Cleaning: Cover drains. Absorb the spill with non-combustible, liquid-absorbent material (e.g., sand, Chemizorb®). Collect and place in a suitable container for disposal.[9][10]

Experimental Protocols Cited

Detailed experimental protocols for toxicological studies specifically on this compound were not identified in the reviewed literature. The toxicological information presented is based on GHS classifications derived from aggregated data and general knowledge of PFAS compounds.[1][3] For research purposes, any toxicological or biological assays would need to be developed based on protocols for similar short-chain fluorinated esters or the parent carboxylic acid, PFPeA. Standard methodologies such as OECD guidelines for acute toxicity, skin irritation, and eye irritation would be appropriate starting points.

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10][11][15] Contents and containers should be disposed of at an approved waste disposal plant.[10]

References

- 1. This compound | C7H5F9O2 | CID 526456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 424-36-2 [amp.chemicalbook.com]

- 6. 424-36-2|Ethyl perfluoropentanoate_大连双航化学有限公司&H2-Chem--Organic fluoride&OLED [h2-chem.cn]

- 7. ewg.org [ewg.org]

- 8. ewg.org [ewg.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. en.hesperian.org [en.hesperian.org]

- 14. chempoint.com [chempoint.com]

- 15. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for Ethyl Perfluoropentanoate as an Internal Standard in Mass Spectrometry

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of scientific literature and available analytical methods, it has been determined that there are currently no specific, publicly available, and validated application notes or detailed protocols detailing the use of ethyl perfluoropentanoate as an internal standard in mass spectrometry.

The search for such documentation encompassed a wide range of analytical applications, including the analysis of volatile organic compounds, environmental contaminants, and industrial chemicals by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While the concept of using a fluorinated compound as an internal standard is a valid analytical strategy, particularly for the analysis of other fluorinated compounds or in matrices where a non-endogenous, chemically distinct standard is required, the scientific literature and established analytical methods (such as those from the EPA) predominantly advocate for the use of isotopically labeled internal standards for the analysis of per- and polyfluoroalkyl substances (PFAS). This is because isotopically labeled standards, such as ¹³C- or ¹⁸O-labeled versions of the target analyte, mimic the chemical and physical behavior of the analyte more closely during sample preparation and analysis, leading to more accurate and precise quantification.

The available literature focuses heavily on perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs), with their corresponding isotopically labeled analogs serving as the internal standards of choice.

At present, we are unable to provide detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound as an internal standard in mass spectrometry due to the absence of specific, citable methods in the scientific domain. The generation of such a document without a validated and published foundation would be speculative and would not meet the standards of scientific rigor.

Researchers interested in utilizing this compound as an internal standard would need to undertake a full method development and validation study for their specific analyte(s) and matrix of interest. This would involve:

-

Feasibility studies: To determine the suitability of this compound based on its chemical properties (e.g., volatility, solubility, ionization efficiency) in relation to the target analytes.

-

Optimization of analytical conditions: Including chromatographic separation and mass spectrometric detection parameters.

-

Method validation: In accordance with established guidelines (e.g., ICH, FDA, EPA) to assess linearity, accuracy, precision, selectivity, and stability.

We recommend consulting the existing literature on internal standardization in mass spectrometry and method validation for guidance on this process. For the analysis of PFAS compounds, the use of commercially available isotopically labeled internal standards remains the most widely accepted and scientifically robust approach.

Application Notes and Protocols for the Use of Volatile Fluorinated Surfactants in Proteomics Sample Preparation

Introduction

Effective protein extraction and sample preparation are critical for successful proteomic analysis by mass spectrometry (MS). Many proteins, especially membrane-associated proteins, require detergents for efficient solubilization.[4] However, common detergents like sodium dodecyl sulfate (SDS) can interfere with downstream enzymatic digestion and mass spectrometry analysis, necessitating their removal, which can lead to sample loss.[2]

Volatile fluorinated surfactants, such as PFOA, offer a compelling alternative. These surfactants can effectively solubilize proteins, including those from complex matrices like membranes, and are compatible with enzymatic digestion.[2][3] Their key advantage lies in their volatility, which allows for their removal by evaporation prior to LC-MS/MS analysis, simplifying sample cleanup and minimizing peptide loss.[1][2][3] This "single-tube" approach enhances reproducibility and is amenable to high-throughput applications.[2][3]

This document provides detailed protocols for the use of PFOA as a representative volatile fluorinated surfactant in proteomics sample preparation, along with quantitative data comparing its performance to other methods.

Data Presentation

Table 1: Protein Solubilization Efficiency

| Solubilizing Agent | Protein Solubilized (µg) from Photoreceptor Outer Segment Membranes |

| 100 mM Ammonium Bicarbonate (ABC) | 9.2 |

| 1% Perfluorooctanoic Acid (PFOA) | 47.4 |

| 1% Sodium Dodecyl Sulfate (SDS) | 55.1 |

| Guanidine Hydrochloride (Gdn-HCl) | 7.3 |

| Urea | 8.1 |

Data adapted from a study on shotgun proteomics using PFOA, demonstrating its high efficiency in solubilizing membrane proteins, comparable to SDS.[2]

Table 2: Peptide Recovery After PFOA Removal

| Removal Method | Peptide Recovery Rate | Notes |

| Evaporation | High (minimal loss expected) | A lengthy process, taking approximately 6 hours.[4][5] |

| Strong Cation Exchange (SCX) Chromatography | Up to 95% (non-acidic peptides), <10% (acidic peptides) | Rapid (<10 min) but biased against acidic peptides.[4] |

| Hydrophilic Interaction Chromatography (HILIC) | Good recovery for acidic peptides, poor for peptides with pI > 6 | Rapid (<10 min) but biased against basic peptides.[4] |

| Fluorous Solid Phase Extraction (FSPE) | <10% for most peptides | Inefficient for peptide recovery.[4] |

This table summarizes the efficiency of different methods for removing PFOA and the subsequent peptide recovery rates. Evaporation, while time-consuming, offers the most comprehensive peptide recovery.[4][5]

Experimental Protocols

Protocol 1: Single-Tube Shotgun Proteomics using PFOA

This protocol details a method for protein extraction, digestion, and PFOA removal in a single tube, minimizing sample loss.[2][3]

Materials:

-

2% (w/v) Perfluorooctanoic acid (PFOA) in 100 mM Ammonium Bicarbonate (ABC)

-

Triethylphosphine (TEP)

-

Iodoethanol (IETH)

-

Trypsin (mass spectrometry grade)

-

Ethanol

-

Ethyl acetate

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Speed-Vac concentrator

Procedure:

-

Protein Extraction:

-

Resuspend the protein pellet or tissue homogenate in 2% PFOA in 100 mM ABC.

-

Sonicate for 10 seconds and incubate at room temperature for 30 minutes to ensure complete solubilization.

-

-

Reduction and Alkylation:

-

Add TEP to a final concentration of 21 mM.

-

Incubate at 45°C for 1 hour.

-

Add IETH to a final concentration of 58 mM.

-

Incubate at 45°C for 2 hours in the dark.

-

-

Protein Digestion:

-

Dilute the sample with 100 mM ABC to reduce the PFOA concentration to 0.5%.

-

Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

-

Incubate overnight (16-18 hours) at 37°C.

-

-

PFOA Removal by Evaporation:

-

Add an equal volume of a solution containing ethanol:ethylacetate:water:TFA (0.33:0.33:0.33:0.01, v/v/v/v).

-

Evaporate the sample to dryness in a Speed-Vac concentrator at 25°C under low pressure (<10 mTorr).

-

Repeat the addition of the ethanol:ethylacetate:water:TFA solution and evaporation two more times.

-

For complete removal, perform another three cycles of evaporation at 60°C under atmospheric pressure (760 Torr).[2]

-

-

Sample Reconstitution:

-

Reconstitute the dried peptide sample in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Protocol 2: Rapid PFOA Removal using Chromatography

For applications where speed is critical and some peptide loss is acceptable, chromatographic methods can be employed for PFOA removal.[4]

A. Strong Cation Exchange (SCX) Chromatography:

-

Best for: Enrichment of non-acidic peptides.

-

Procedure:

-

Acidify the peptide digest containing PFOA with 0.1% TFA.

-

Equilibrate an SCX micro-spin column with 0.1% TFA.

-

Load the sample onto the column and centrifuge. PFOA will be in the flow-through.

-

Wash the column with 0.1% TFA.

-

Elute the bound peptides with a high-salt buffer (e.g., 5% ammonium hydroxide).

-

Dry the eluted peptides and reconstitute for LC-MS/MS.

-

B. Hydrophilic Interaction Chromatography (HILIC):

-

Best for: Enrichment of acidic peptides.

-

Procedure:

-

Adjust the acetonitrile concentration of the peptide digest to >80%.

-

Equilibrate a HILIC micro-spin column with 80% acetonitrile, 0.1% TFA.

-

Load the sample onto the column and centrifuge. PFOA will be in the flow-through.

-

Wash the column with 80% acetonitrile, 0.1% TFA.

-

Elute the peptides with an aqueous buffer (e.g., 0.1% TFA in water).

-

Dry the eluted peptides and reconstitute for LC-MS/MS.

-

Visualizations

Caption: Workflow for single-tube proteomics sample preparation using a volatile fluorinated surfactant.

Caption: Comparison of methods for removing PFOA and their impact on peptide recovery profiles.

References

- 1. Perfluorooctanoic acid and ammonium perfluorooctanoate: volatile surfactants for proteome analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluorooctanoic Acid for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorooctanoic acid for shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and effective removal of perfluorooctanoic acid from proteomics samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and Effective Removal of Perfluorooctanoic Acid from Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl Perfluoropentanoate as a Derivatization Reagent for GC-MS

A Acknowledgement on the Limited Availability of Data

Extensive literature searches for the application of ethyl perfluoropentanoate as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis did not yield specific established protocols, quantitative data, or detailed application notes. This suggests that this compound is not a commonly utilized reagent for this purpose in the scientific community. The information presented herein is based on the general principles of derivatization with structurally similar perfluorinated acylating agents, such as pentafluoropropionic anhydride (PFPA), and provides a theoretical framework and generalized protocols that would require empirical validation by researchers.

Introduction to Perfluoroacylation in GC-MS

Derivatization is a crucial step in GC-MS analysis for compounds that are non-volatile, thermally labile, or exhibit poor chromatographic behavior. Perfluoroacylation, the introduction of a perfluorinated acyl group into a molecule, is a widely used derivatization technique. This process enhances the volatility and thermal stability of polar analytes containing active hydrogens, such as amines, alcohols, and thiols. The resulting derivatives are typically less polar and more amenable to separation by gas chromatography. Furthermore, the presence of multiple fluorine atoms in the derivative significantly increases the response of electron capture detectors (ECD) and can produce characteristic fragmentation patterns in mass spectrometry, aiding in compound identification and quantification.

While specific data on this compound is scarce, its structural similarity to other perfluorinated reagents suggests it could theoretically be used for the derivatization of primary and secondary amines, alcohols, and phenols.

Hypothetical Derivatization Reaction with this compound

This compound is an ester. Under appropriate conditions, it could undergo transesterification or amidation with analytes containing hydroxyl or amino groups, respectively. The reaction would likely require a catalyst and conditions that favor the displacement of the ethoxy group.

A plausible reaction mechanism for the derivatization of a primary amine (R-NH₂) with this compound is proposed below. This reaction would result in the formation of a stable, volatile N-perfluoropentanoyl-amine derivative suitable for GC-MS analysis.

Caption: Hypothetical reaction of a primary amine with this compound.

General Experimental Workflow for Derivatization and GC-MS Analysis

The following diagram illustrates a general workflow for sample preparation, derivatization, and subsequent GC-MS analysis. This workflow is typical for many derivatization procedures and would be a starting point for developing a method using this compound.

Caption: A generalized workflow for sample analysis using derivatization.

Application Note: Derivatization of Amines with Pentafluoropropionic Anhydride (PFPA) as a Proxy